

# Discovery and isolation of Cyslabdan from natural sources

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# Discovery and Isolation of Cyslabdan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Cyslabdan** is a labdane-type diterpene natural product that exhibits potent synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery and isolation of **Cyslabdan** from its natural source, the actinomycete strain Streptomyces sp. K04-0144. Detailed experimental protocols for the fermentation, extraction, and purification of **Cyslabdan** are presented, along with a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers interested in the study of **Cyslabdan** and its potential therapeutic applications.

# **Discovery from a Natural Source**

**Cyslabdan** was discovered during a screening program aimed at identifying microbial metabolites that could restore the efficacy of imipenem against MRSA.[1] The producing organism, Streptomyces sp. K04-0144, was isolated from a soil sample collected on Ishigakijima Island in Okinawa, Japan.[1][2] This strain was later designated as Streptomyces



**cyslabdan**icus.[3] **Cyslabdan** is a unique molecule composed of a labdane-type diterpene skeleton linked to an N-acetylcysteine moiety via a thioether bond.[4][5]

### Fermentation of Streptomyces sp. K04-0144

The production of **Cyslabdan** is achieved through submerged fermentation of Streptomyces sp. K04-0144. The following protocol outlines the media composition and culture conditions for optimal production.

**Media Composition** 

Component	Seed Medium (g/L)	Production Medium (g/L)
Soluble Starch	10	20
Glucose	10	-
Glycerol	-	20
Peptone	5	5
Meat Extract	3	-
Yeast Extract	3	5
CaCO₃	2	2
рН	7.2	7.2

#### **Fermentation Protocol**

- Seed Culture: A loopful of spores of Streptomyces sp. K04-0144 is inoculated into a 500-mL
  Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 27°C for 2 days on a rotary shaker at 200 rpm.
- Production Culture: The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of the production medium. The production culture is incubated at 27°C for 6 days on a rotary shaker at 200 rpm.

## **Isolation and Purification of Cyslabdan**



**Cyslabdan** is isolated from the culture broth of Streptomyces sp. K04-0144 through a multistep purification process involving solvent extraction and column chromatography.[5]

#### **Extraction**

- The culture broth (10 L) is centrifuged to separate the supernatant and the mycelial cake.
- The supernatant is adjusted to pH 3.0 and extracted twice with an equal volume of ethyl acetate.
- The mycelial cake is extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.
- The ethyl acetate extracts from both the supernatant and the mycelial cake are combined, washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated in vacuo to yield a crude extract.

### **Column Chromatography**

The crude extract is subjected to a series of chromatographic steps to purify **Cyslabdan**.

Step	Column	Mobile Phase	Fraction Collection
1. Diaion HP-20	Diaion HP-20 resin (200 mL)	Stepwise gradient of acetone in water (50%, 70%, 90%, 100%)	Active fractions eluted with 90% acetone
2. ODS Column	ODS (Cosmosil 75C18-OPN, 40 g)	Stepwise gradient of acetonitrile in water (50%, 70%, 90%, 100%)	Active fractions eluted with 70% acetonitrile
3. Preparative HPLC	ODS (Cosmosil 5C18- AR-II, 20 x 250 mm)	60% acetonitrile in water containing 0.1% trifluoroacetic acid at 8 mL/min	Peak corresponding to Cyslabdan (retention time ~25 min)

From a 10-liter culture, this process yields approximately 20 mg of pure Cyslabdan.



**Physicochemical and Spectroscopic Data** 

**Physicochemical Properties** 

Property	Value
Appearance	White powder
Molecular Formula	C25H41NO4S
Molecular Weight	467.66 g/mol
Melting Point	158-160 °C
Optical Rotation	[α]D <sup>25</sup> +35.0 (c 0.1, MeOH)
UV (MeOH)	λmax 205 nm
Solubility	Soluble in methanol, ethyl acetate; sparingly soluble in water

### **Spectroscopic Data**

HR-FAB-MS:

• Calculated for C25H42NO4S ([M+H]+): m/z 468.2834

• Found: m/z 468.2831

 $^{1}\text{H}$  and  $^{13}\text{C}$  NMR Data (in CD $_{3}\text{OD}$ ):



Position	<sup>13</sup> C (δc)	¹Η (δΗ, mult., J in Hz)	
1	40.4	1.05 (m), 1.60 (m)	
2	20.0	1.45 (m), 1.70 (m)	
3	43.1	1.15 (m), 1.40 (m)	
4	34.2	-	
5	56.9	0.95 (d, 6.5)	
6	20.5	1.55 (m)	
7	39.4	1.30 (m), 1.65 (m)	
8	75.8	-	
9	59.8	1.40 (m)	
10	39.9	-	
11	26.9	1.95 (m)	
12	37.1	2.10 (m)	
13	140.2	5.40 (t, 7.0)	
14	125.9	5.10 (d, 10.5), 5.15 (d, 17.5)	
15	145.4	5.80 (dd, 10.5, 17.5)	
16	23.9	1.70 (s)	
17	33.8	0.85 (s)	
18	21.9	0.80 (s)	
19	16.5	0.90 (s)	
20	14.8	0.75 (s)	
N-acetyl	173.5, 22.9	1.95 (s)	
Cys-α	54.5	4.50 (dd, 4.5, 8.5)	
Cys-β	33.1	2.95 (dd, 8.5, 14.0), 3.20 (dd, 4.5, 14.0)	





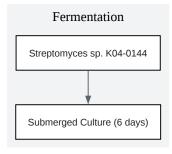


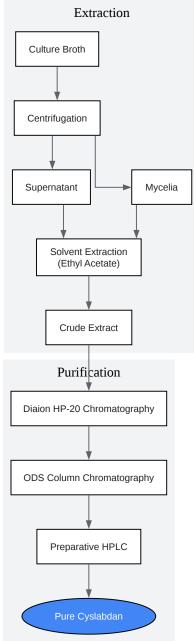
Cys-COOH 174.1 -
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Note: The structural assignment of **Cyslabdan** was later revised, with the stereochemistry at the C8 position determined to be R, not S as initially reported.[6]

# Experimental Workflow and Signaling Pathway Cyslabdan Isolation Workflow











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